5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using readily available starting materials such as 2,3-diaminopyridine derivatives. These methods typically include nucleophilic substitution reactions, reduction of nitro groups, and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyridine rings.
Substitution: Halogenation, nitration, and other substitution reactions are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like iodine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, leading to various biological effects . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[4,5-b]pyridine: Similar in structure but with a methyl group instead of an ethyl group.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with different ring fusion.
Imidazo[1,5-a]pyridine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-2-7-10-5-3-4-6(9)11-8(5)12-7/h3-4H,2H2,1H3,(H,10,11,12) |
InChI Key |
AFCKIZRMWXSPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=CC(=N2)Cl |
Origin of Product |
United States |
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